N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15-10(7-8-13-15)12(16)14-9-5-3-4-6-11(9)19(2,17)18/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOGZWFPTVXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like cyclooxygenase (cox). COX plays a crucial role in converting arachidonic acid to inflammatory mediators.
Mode of Action
It’s worth noting that similar compounds interact with their targets (like cox) by forming hydrogen bonds within the active site. This interaction can lead to the inhibition of the enzyme, thereby preventing the conversion of arachidonic acid to inflammatory mediators.
Biological Activity
N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a methanesulfonyl group and a carboxamide functional group. The general structure can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route generally includes the formation of the pyrazole ring followed by the introduction of the methanesulfonyl and carboxamide groups.
Antiparasitic Activity
Research indicates that derivatives of 1-methyl-1H-pyrazole-5-carboxamide exhibit potent inhibitory effects against parasitic nematodes, particularly Haemonchus contortus, which affects livestock. These compounds have shown high selectivity indices and minimal cytotoxicity to mammalian cell lines under standard conditions. Notably, acute toxicity assessments in rodent models revealed significant toxicity correlated with mitochondrial respiratory inhibition, highlighting the need for careful evaluation during drug development .
Insecticidal Properties
Studies have demonstrated that related pyrazole derivatives possess insecticidal properties. For instance, certain compounds showed efficacy against agricultural pests, suggesting potential applications in crop protection. The relationship between structural properties and biological activity has been explored, indicating that specific modifications can enhance insecticidal efficacy .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of parasites or insects.
- Mitochondrial Toxicity : Observations have indicated that certain derivatives can disrupt mitochondrial function, leading to cell death in target organisms while sparing mammalian cells under specific conditions .
Case Study 1: Antiparasitic Efficacy
In a study evaluating the antiparasitic efficacy of 1-methyl-1H-pyrazole-5-carboxamide derivatives, researchers synthesized various analogs and tested their effects on H. contortus. The results indicated that certain compounds led to a dose-dependent reduction in parasite viability without significant cytotoxicity to mammalian cells. This selectivity is crucial for developing effective antiparasitic treatments .
Case Study 2: Insecticidal Activity
Another study focused on the insecticidal activity of related pyrazole compounds against common agricultural pests. The findings revealed that modifications to the methanesulfonyl group significantly enhanced insecticidal potency, establishing a correlation between chemical structure and biological effectiveness .
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | Mechanism of Action | Selectivity Index |
|---|---|---|---|
| This compound | Antiparasitic | Enzyme inhibition, mitochondrial toxicity | High |
| Related Pyrazole Derivative A | Insecticidal | Enzyme inhibition | Moderate |
| Related Pyrazole Derivative B | Antimicrobial | Unknown | Low |
Comparison with Similar Compounds
Key Research Findings
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro, methanesulfonyl) enhance metabolic stability but may reduce solubility.
- Bulky substituents (e.g., tert-butyl, adamantyl) improve target binding but increase molecular weight .
Synthetic Optimization :
- Reverse-phase chromatography (e.g., Biotage Isolera One®) is effective for purifying polar analogs .
Bioactivity Trends :
- Pyrazole derivatives with nitrile groups (e.g., compound 50) show promise as enzyme inhibitors, while halogenated analogs are explored for antimicrobial activity .
Preparation Methods
Pyrazole Ring Formation via Cyclization Reactions
The pyrazole core is typically constructed using malonate derivatives and hydrazine reagents. A patent by CN112574111A details a two-step process:
-
Alkylation of Dimethyl Malonate : Reacting dimethyl malonate with dimethylformamide (DMF) and dimethyl sulfate under basic conditions (triethylamine, 40–70°C, 4–7 hours) to form an intermediate.
-
Cyclization with Methylhydrazine : Treating the intermediate with methylhydrazine in a polar solvent (e.g., ethanol) to yield 1-methyl-5-hydroxypyrazole, followed by hydrolysis and decarboxylation.
Key Data :
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | DMF, dimethyl sulfate, triethylamine | 40–70°C, 4–7h | 85% | >90% |
| 2 | Methylhydrazine, HCl | Reflux, 3h | 78% | 88% |
This method minimizes isomer formation (<5% 1-methyl-4-hydroxypyrazole) and uses low-cost alkylating agents.
Carboxamide Functionalization
The carboxamide group is introduced via coupling reactions. A study in Journal of Research in Pharmacy describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to couple pyrazole-5-carboxylic acid with 2-methanesulfonylaniline:
-
Synthesis of Pyrazole-5-Carboxylic Acid : Hydrolysis of ethyl 1-methyl-1H-pyrazole-5-carboxylate with lithium hydroxide in THF/water.
-
Amide Coupling : Reacting the carboxylic acid with 2-methanesulfonylaniline in dichloromethane (DCM) at room temperature for 12 hours.
Optimization Insights :
Sulfonylation Strategies
The 2-methanesulfonylphenyl group is introduced via sulfonylation or pre-functionalized building blocks. The PMC study demonstrates sulfonylation using methanesulfonyl chloride:
-
Sulfonylation of Aniline : Treating 2-aminophenyl methanesulfonate with methanesulfonyl chloride in pyridine at 0–5°C.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Critical Parameters :
-
Temperature control (<10°C) prevents over-sulfonylation.
Integrated Synthesis Pathways
Route 1: Sequential Functionalization
-
Pyrazole Formation : Follow CN112574111A to synthesize 1-methyl-5-hydroxypyrazole.
-
Carboxylation : Oxidize the hydroxyl group to carboxylic acid using KMnO₄ in acidic conditions.
-
Amide Coupling : Use EDC/DMAP to attach 2-methanesulfonylaniline.
Overall Yield : 62% (three steps).
Route 2: Convergent Synthesis
-
Pre-functionalized Building Blocks : Synthesize 2-methanesulfonylaniline and 1-methyl-1H-pyrazole-5-carbonyl chloride separately.
Advantages : Higher modularity; yield: 75%.
Analytical Characterization
Critical data for verifying structure and purity:
1H NMR (CDCl₃) :
HPLC Purity : >98% (C18 column, acetonitrile/water).
Industrial Considerations
Q & A
What is the molecular structure of N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how does it influence its bioactivity?
The compound features a pyrazole ring substituted with a methyl group at position 1 and a carboxamide moiety at position 5. The methanesulfonylphenyl group at the N-position introduces strong electron-withdrawing properties, enhancing stability and interactions with biological targets like enzymes or receptors. The sulfonyl group improves solubility and may facilitate binding to hydrophobic pockets in proteins, as observed in kinase inhibition studies . Structural analogs have demonstrated anticancer activity by targeting androgen receptors (AR) in prostate cancer models, suggesting the methanesulfonylphenyl group may enhance target specificity .
What are the recommended synthetic routes for this compound?
Synthesis typically involves multi-step organic reactions:
Pyrazole ring formation : Condensation of β-diketones with hydrazines under acidic conditions .
Functionalization : Introduce the methanesulfonylphenyl group via nucleophilic aromatic substitution (SNAr) using a sulfonyl chloride derivative in the presence of a base like K₂CO₃ .
Carboxamide coupling : React the pyrazole intermediate with a carbonyl chloride derivative using coupling agents such as EDCI/HOBt in dichloromethane .
Microwave-assisted synthesis can enhance reaction efficiency and yield for similar pyrazole derivatives .
How can researchers optimize the compound's pharmacokinetic properties for therapeutic use?
- Absorption : Modify substituents (e.g., methoxy groups) to improve lipophilicity and membrane permeability .
- Metabolic stability : Introduce fluorine atoms or bulky groups to reduce CYP450-mediated oxidation .
- Formulation : Use nanoemulsions or liposomes to enhance solubility, as demonstrated in studies on pyrazole-carboxamide analogs .
In silico tools like SwissADME can predict ADME parameters to guide structural optimization .
What in vitro and in vivo models are appropriate for evaluating its anticancer activity?
- In vitro :
- In vivo :
How does the compound interact with biological targets like phosphodiesterase 10 (PDE10) or androgen receptors?
- PDE10 inhibition : Structural analogs bind to the catalytic domain of PDE10 via hydrogen bonding with conserved residues (e.g., Gln716), as shown in X-ray crystallography (PDB: 5si6) .
- Androgen receptor antagonism : The carboxamide group forms hydrogen bonds with AR’s ligand-binding domain (LBD), while the methanesulfonylphenyl group occupies hydrophobic regions, disrupting co-activator recruitment .
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify binding affinities .
How should researchers address discrepancies in reported bioactivity data across studies?
- Experimental variables : Standardize assay conditions (e.g., cell density, serum concentration) to minimize variability .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .
- Structural validation : Confirm compound purity (>95% by HPLC) and identity (NMR, HRMS) to rule out batch-specific artifacts .
For example, differences in IC₅₀ values against AR between studies may arise from variations in cell line clonality or assay endpoints .
What strategies can improve selectivity to minimize off-target effects in kinase inhibition?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify selectivity hotspots .
- Structure-based design : Use co-crystal structures (e.g., PDE10 complex) to modify substituents that clash with non-target kinases .
- Proteomic profiling : SILAC-based mass spectrometry can identify unintended protein interactions .
How can researchers validate the compound's mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout : Generate AR- or PDE10-deficient cell lines to confirm target dependency .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .
- In vivo PET imaging : Use radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) to monitor target engagement in real time .
What analytical techniques are critical for characterizing degradation products under stress conditions?
- Forced degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base) .
- LC-HRMS : Identify degradation products via high-resolution mass spectrometry .
- Stability-indicating assays : Use HPLC with diode-array detection to quantify intact compound vs. degradants .
How can computational methods accelerate the design of novel derivatives with enhanced potency?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to AR or PDE10 .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .
- Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
